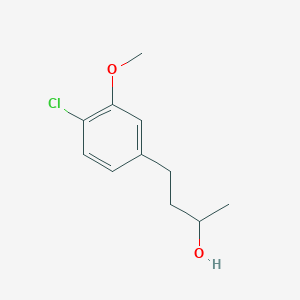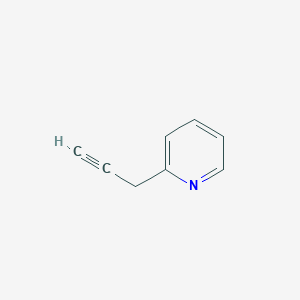
4-(4-Chloro-3-methoxyphenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C11H15ClO2 It is a derivative of butanol, featuring a chloro and methoxy substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methoxyphenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically include:
Reagents: 4-chloro-3-methoxybenzaldehyde, Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Solvents: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Reflux conditions for the Grignard reaction, followed by cooling for the reduction step
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-3-methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be reduced to form alcohols or alkanes using reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, hydrogen gas with palladium on carbon
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide)
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Alcohols or alkanes
Substitution: Substituted phenylbutanols
Applications De Recherche Scientifique
4-(4-Chloro-3-methoxyphenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups. The chloro and methoxy substituents can influence its binding affinity and specificity towards enzymes or receptors. The exact molecular pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one:
4-(4-Methoxyphenyl)butan-2-one: Lacks the chloro substituent, making it less reactive in certain chemical reactions.
Uniqueness
4-(4-Chloro-3-methoxyphenyl)butan-2-ol is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in substitution reactions, while the methoxy group can enhance its solubility and stability.
Propriétés
Formule moléculaire |
C11H15ClO2 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
4-(4-chloro-3-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15ClO2/c1-8(13)3-4-9-5-6-10(12)11(7-9)14-2/h5-8,13H,3-4H2,1-2H3 |
Clé InChI |
NRZYVDFITREFLY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC(=C(C=C1)Cl)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)
![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)


![Tert-butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13529511.png)
![[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride](/img/structure/B13529512.png)





![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)

